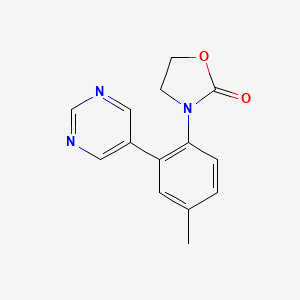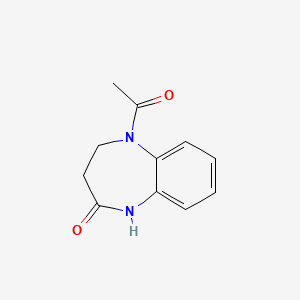![molecular formula C18H21N3O4 B5618907 7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5618907.png)
7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives, including structures similar to the compound of interest, often involves intricate synthetic pathways. For instance, a series of derivatives bearing a 4-aryl-1-piperazinylbutyl group attached to the imide nitrogen of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione was synthesized to explore potential anxiolytic activity, showcasing the complexity of synthesizing diazaspiro[4.5]decane derivatives (Kossakowski, Turło, Zawadowski, & Kleps, 1998).
Molecular Structure Analysis
Studies on molecular structures of diazaspiro compounds reveal diverse conformations and stereochemistry, critical for understanding their potential biological activities. For example, the stereochemical study of various cis-fused methyl and phenyl-substituted octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines provided insights into their conformations and interactions, underscoring the significance of molecular structure analysis in drug design (Tähtinen, Sinkkonen, Klika, Nieminen, Stájer*, Szakonyi, Fülöp, & Pihlaja, 2002).
Chemical Reactions and Properties
The reactivity of diazaspiro derivatives towards different chemical reactions highlights their versatile chemical properties. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate showcases the synthesis of bridged analogs of pyrrolizidine alkaloids, illustrating the compound's reactivity and potential for generating structurally diverse analogs (Konovalova, Stryapunina, Shklyaev, Slepukhin, & Maslivets, 2013).
Eigenschaften
IUPAC Name |
7-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20-7-2-5-18(17(20)24)6-8-21(11-18)16(23)12-3-4-13-14(9-12)25-10-15(22)19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCUEPGMMCEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)


![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)
![5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5618893.png)
![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)
![ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5618920.png)